2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)aceticacid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis as a protecting group for amino acids, which helps in the stepwise construction of peptides by preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid typically involves the reaction of fluorenylmethoxycarbonyl chloride with the appropriate amino acid derivative. The reaction is usually carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed using a base such as piperidine, allowing for the coupling of amino acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Dicyclohexylcarbodiimide (DCC): Commonly used for the coupling of amino acids during peptide synthesis.
Major Products Formed
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the coupling process. The Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-hydroxy-2-methylpropyl)amino)acetic acid is unique due to its specific structure, which includes a hydroxy and methyl group on the propyl chain. This structure provides distinct reactivity and stability compared to other Fmoc-protected amino acids, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,26)13-22(11-19(23)24)20(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,26H,11-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBCRCDJCLWHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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